molecular formula C21H25NO3 B1632379 Fmoc-Leu-OL

Fmoc-Leu-OL

Cat. No.: B1632379
M. Wt: 339.4 g/mol
InChI Key: WXMGVJAOLIDKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-OL is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-OL typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with N-(1-hydroxy-4-methylpentan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Leu-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Leu-OL is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Fmoc-Leu-OL involves its interaction with specific molecular targets. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at the amine site. The carbamate linkage can be hydrolyzed under acidic or basic conditions, releasing the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Leu-OL is unique due to its specific hydroxy-methylpentyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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